molecular formula C14H16N4O3S B2774711 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2320379-39-1

4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2774711
CAS No.: 2320379-39-1
M. Wt: 320.37
InChI Key: TWORCZOPVSHYJX-UHFFFAOYSA-N
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Description

4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an isoxazole ring, a thiazole ring, and a piperazine ring. These structural features make it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of a suitable diketone with hydroxylamine under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final compound is obtained by coupling the isoxazole, thiazole, and piperazine intermediates under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetyl moiety.

    Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, nucleophiles, and electrophiles under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperazine: Lacks the thiazole ring.

    1-(Thiazol-2-yl)piperazin-2-one: Lacks the isoxazole ring.

    4-(2-Acetyl-1-(thiazol-2-yl)piperazin-2-one: Lacks the dimethyl groups on the isoxazole ring.

Uniqueness

4-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-9-11(10(2)21-16-9)7-12(19)17-4-5-18(13(20)8-17)14-15-3-6-22-14/h3,6H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWORCZOPVSHYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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